molecular formula C12H11NS B071985 4-(Phenylthio)aniline CAS No. 1135-14-4

4-(Phenylthio)aniline

Cat. No.: B071985
CAS No.: 1135-14-4
M. Wt: 201.29 g/mol
InChI Key: TZQVSGOOKNNDFU-UHFFFAOYSA-N
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Description

Scientific Research Applications

4-(Phenylthio)aniline has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Phenylthio)aniline is not specified in the search results. Anilines, in general, are precursors to many industrial chemicals and are used in the manufacture of precursors to polyurethane .

Safety and Hazards

4-(Phenylthio)aniline is classified as harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes . Protective clothing, gloves, and eye/face protection should be worn when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Phenylthio)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 4-chloronitrobenzene with thiophenol, followed by the reduction of the nitro group to an amine. The reaction conditions typically involve the use of a base such as sodium hydroxide and a reducing agent like iron powder or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration of chlorobenzene, followed by thiolation and subsequent reduction. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 4-(Phenylthio)aniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced to form the corresponding thiophenol and aniline using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiophenol and aniline.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Comparison with Similar Compounds

    4-(Phenylsulfonyl)aniline: Similar structure but with a sulfonyl group instead of a thio group.

    4-(Phenylthio)phenol: Similar structure but with a hydroxyl group instead of an amino group.

    4-(Phenylthio)benzoic acid: Similar structure but with a carboxyl group instead of an amino group.

Uniqueness: 4-(Phenylthio)aniline is unique due to the presence of both an amino group and a phenylthio group, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

4-phenylsulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c13-10-6-8-12(9-7-10)14-11-4-2-1-3-5-11/h1-9H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZQVSGOOKNNDFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10150424
Record name Aniline, p-(phenylthio)- (6CI,7CI,8CI)
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Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1135-14-4
Record name 4-(Phenylthio)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1135-14-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Benzenamine, 4-(phenylthio)-
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Record name Benzenamine, 4-(phenylthio)-
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Record name Aniline, p-(phenylthio)- (6CI,7CI,8CI)
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Record name Benzenamine, 4-(phenylthio)
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Synthesis routes and methods I

Procedure details

The titled compound was prepared from 4-fluoronitrobenzene and thiophenol using the procedures in Steps 1 and 2 of Example 8.
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Synthesis routes and methods II

Procedure details

Nickel chloride hexahydrate (41 g, 172.5 mmol), then sodium borohydride (19.5 g, 0.516 mmol) were added to a solution of 4-nitrophenyl phenyl sulfide Compound 161a (20 g, 86.5 mmol) in a mixture of MeOH (200 mL) and THF (75 mL) at 0° C. under nitrogen over a period of 1 hr. The mixture was stirred for 30 mins at 0° C. and the reaction was quenched slowly with aqueous 10% NH4Cl, neutralized with ammonium hydroxide and partitioned between ethyl acetate and water. The organic layer was dried (Na2SO4), then filtered and the solvent evaporated in vacuo to yield 4-phenylsulfanyl-phenylamine Compound 161b (15.08 g, 87%), as a solid. MS (ES+) m/z 202.1 (M+H+). 1H NMR (400 MHz, CDCl3) δ 7.32-7.29 (2H, m), 7.22-7.18 (2H, m), 7.13-7.09 (3H, m), 6.68-6.66 (2H, m), 3.79 (2H, br s)
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19.5 g
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[Compound]
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161a
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20 g
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200 mL
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75 mL
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Nickel chloride hexahydrate
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41 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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